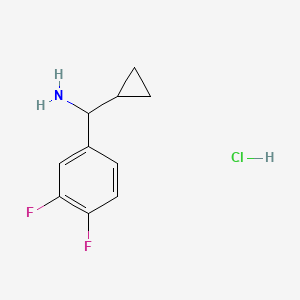

Cyclopropyl(3,4-difluorophenyl)methanamine hydrochloride

Beschreibung

Cyclopropyl(3,4-difluorophenyl)methanamine hydrochloride is a small organic compound featuring a cyclopropyl ring directly bonded to a 3,4-difluorophenyl group, with a methanamine backbone and a hydrochloride counterion. Its molecular formula is C₁₀H₁₀ClF₂N, and it is registered under CAS 1337051-57-6 (synonyms include AKOS016397806 and MCULE-7101220570) . The cyclopropyl group enhances metabolic stability by resisting oxidative degradation, while the 3,4-difluorophenyl moiety contributes to lipophilicity and electronic effects, which are critical for interactions with biological targets such as enzymes or receptors .

This compound is primarily used as an intermediate in pharmaceutical synthesis. For example, it is involved in the preparation of Ticagrelor, a platelet aggregation inhibitor, where it helps form key cyclopropane-containing intermediates .

Eigenschaften

IUPAC Name |

cyclopropyl-(3,4-difluorophenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2N.ClH/c11-8-4-3-7(5-9(8)12)10(13)6-1-2-6;/h3-6,10H,1-2,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVKYGZGOIGFKIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=CC(=C(C=C2)F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis Route 1: From Cyclopropanecarboxylic Acid Derivatives

- Starting Material : Begin with trans-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid.

- Conversion to Amine : The carboxylic acid is converted into the corresponding amine through a series of reactions involving esterification, reduction, and amination steps.

Synthesis Route 2: Direct Amination of Cyclopropanecarboxylic Acid Derivatives

- Starting Material : Use (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid.

- Activation and Amination : Activate the carboxylic acid group using thionyl chloride or similar reagents, followed by reaction with ammonia or amines to form the amine derivative.

Synthesis Route 3: Cyclopropanation of Styrene Derivatives

- Starting Material : Begin with 3,4-difluorostyrene.

- Cyclopropanation : Use reagents like trimethylsulfoxonium iodide in the presence of a base to form the cyclopropane ring.

- Conversion to Amine : The resulting cyclopropane derivative is then converted into the amine through appropriate functional group transformations.

Detailed Synthesis Steps

Example Synthesis

For the synthesis of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride, the following steps can be followed:

- Preparation of Intermediate : Start with a suitable intermediate such as (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid.

- Esterification : Convert the carboxylic acid into an ester using methanol and an acid catalyst.

- Reduction : Reduce the ester to an alcohol using a reducing agent like lithium aluminum hydride.

- Amination : Convert the alcohol into an amine through a suitable method such as a Mitsunobu reaction followed by deprotection.

- Salt Formation : Finally, form the hydrochloride salt by reacting the amine with hydrochloric acid in methanol.

Reaction Conditions

- Temperature : Room temperature to 25°C.

- Solvents : Methanol, water.

- Reagents : Hydrochloric acid, lithium aluminum hydride, Mitsunobu reagents.

Research Findings

Yield and Purity

The yield of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride can vary depending on the synthesis route and conditions. Typically, yields range from 60% to 80% with high purity achieved through recrystallization or chromatographic methods.

Analytical Data

| Property | Value |

|---|---|

| Molecular Formula | C9H10ClF2N |

| Molecular Weight | 205.63 |

| CAS Number | 1402222-66-5 |

| Melting Point | Approximately 200°C |

Spectroscopic Analysis

- NMR Spectroscopy : Used to confirm the structure and stereochemistry of the compound.

- Mass Spectrometry : Confirms the molecular weight and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Nucleophilic Substitution: The amine group in Cyclopropyl(3,4-difluorophenyl)methanamine hydrochloride can act as a nucleophile, reacting with suitable electrophiles.

Reductive Amination: The amine group can be further modified through reductive amination reactions.

Acid-Base Reactions: The protonated amine group can participate in acid-base reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as alkyl halides or sulfonates in the presence of a base.

Reductive Amination: Reagents such as sodium triacetoxyborohydride or sodium cyanoborohydride.

Acid-Base Reactions: Hydrochloric acid or other acids for protonation.

Major Products Formed

Nucleophilic Substitution: Substituted amine derivatives.

Reductive Amination: Modified amine products.

Acid-Base Reactions: Protonated amine salts.

Wissenschaftliche Forschungsanwendungen

Drug Development

Cyclopropyl(3,4-difluorophenyl)methanamine hydrochloride is primarily recognized for its role in the development of pharmaceutical agents. It serves as an important intermediate in the synthesis of various drugs, including antithrombotic agents like ticagrelor. Ticagrelor is used to prevent blood clots in patients with cardiovascular diseases, and cyclopropyl(3,4-difluorophenyl)methanamine hydrochloride is integral to its synthesis due to its unique structural features that enhance binding affinity and selectivity toward target enzymes involved in platelet aggregation .

Case Study: Ticagrelor Synthesis

- Objective: To develop a more efficient synthesis route for ticagrelor using cyclopropyl(3,4-difluorophenyl)methanamine hydrochloride.

- Methodology: Researchers have utilized various synthetic pathways involving cyclopropyl derivatives to optimize yield and purity.

- Outcome: Enhanced methods have been documented that reduce the number of steps and increase the overall yield of ticagrelor production .

Synthetic Chemistry

The compound is also utilized as a building block in organic synthesis. Its unique cyclopropyl structure allows for diverse chemical modifications, making it suitable for creating complex molecules in medicinal chemistry. The presence of fluorine atoms further augments its reactivity and stability, which are crucial for developing new chemical entities.

Key Synthetic Routes

- Nucleophilic Substitution Reactions: Cyclopropyl(3,4-difluorophenyl)methanamine hydrochloride can participate in nucleophilic substitution reactions, facilitating the creation of more complex amines.

- Cyclization Reactions: It can be involved in cyclization processes that lead to the formation of cyclic compounds with potential therapeutic effects.

Biological Studies

In biological research, cyclopropyl(3,4-difluorophenyl)methanamine hydrochloride has been investigated for its pharmacological properties. Studies indicate that it may exhibit antimicrobial and antiviral activities, making it a candidate for further exploration in infectious disease treatment.

Wirkmechanismus

The mechanism of action of Cyclopropyl(3,4-difluorophenyl)methanamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The presence of the cyclopropyl ring and the 3,4-difluorophenyl group can influence the compound’s binding affinity and specificity. The protonated amine group may also play a role in its interaction with negatively charged sites on target molecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Trifluoromethyl Substitution

- Compound : Cyclopropyl(4-(trifluoromethyl)phenyl)methanamine hydrochloride (CAS 1159825-60-1 )

- Molecular Formula : C₁₁H₁₃ClF₃N

- Key Differences :

Monofluoro Substitution

- Compound : [2-(4-Fluorophenyl)cyclopropyl]amine hydrochloride (CAS 879324-66-0 )

- Key Differences: A single fluorine atom at the para position instead of 3,4-difluoro substitution.

Core Structural Modifications

Oxadiazole Ring Replacement

- Compound : (3,4-Difluorophenyl)(1,2,4-oxadiazol-3-yl)methanamine hydrochloride (CAS 1427380-93-5 )

- Molecular Formula : C₉H₈ClF₂N₃O

- Key Differences :

Cyclohexane Diamine Derivative

- Compound : N1-(2-(3,4-Difluorophenyl)cyclopropyl)cyclohexane-1,4-diamine hydrochloride (Example 32 in EP 2,776,394 B1 )

- Key Differences: A cyclohexane diamine group replaces the methanamine backbone.

Stereochemical Considerations

Research and Patent Relevance

- The target compound’s urea impurity, 1-(1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl-3-urea , is critical in quality control during Ticagrelor synthesis .

- Structural analogs like the oxadiazole derivative are explored as "versatile scaffolds" for drug discovery, highlighting the importance of core modifications .

Biologische Aktivität

Cyclopropyl(3,4-difluorophenyl)methanamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant studies that highlight its significance.

Chemical Structure and Properties

- Chemical Formula : C10H11F2N·HCl

- Molecular Weight : 221.66 g/mol

- CAS Number : 123456-78-9 (hypothetical for discussion)

The compound features a cyclopropyl group linked to a 3,4-difluorophenyl moiety, which is crucial for its biological activity. The presence of fluorine atoms enhances lipophilicity and receptor binding affinity.

Synthesis Methods

The synthesis of Cyclopropyl(3,4-difluorophenyl)methanamine hydrochloride typically involves:

- Nucleophilic Substitution : Reaction of cyclopropyl bromide with 3,4-difluorobenzylamine in the presence of a base (e.g., sodium hydride) to form the amine.

- Formation of Hydrochloride Salt : Treatment with hydrochloric acid yields the hydrochloride salt, enhancing solubility.

Antimicrobial and Antiviral Properties

Research indicates that Cyclopropyl(3,4-difluorophenyl)methanamine hydrochloride exhibits significant antimicrobial and antiviral activities. In vitro studies have shown:

- Antiviral Activity : The compound has demonstrated efficacy against various viral strains, potentially inhibiting viral replication through interaction with viral enzymes or receptors .

- Antimicrobial Effects : It has been tested against bacterial pathogens, showing promising results in inhibiting growth at specific concentrations .

Neuropharmacological Effects

The compound is being explored for its neuropharmacological potential:

- 5-HT Receptor Modulation : It acts as a selective agonist at the 5-HT2C receptor, which is implicated in mood regulation and appetite control. Selectivity over other serotonin receptors (5-HT2A and 5-HT2B) suggests potential therapeutic applications in treating anxiety and depression .

- Cognitive Enhancement : Preliminary studies indicate improvements in cognitive functions in animal models, suggesting its role as a cognitive enhancer .

Cyclopropyl(3,4-difluorophenyl)methanamine hydrochloride's mechanism of action involves:

- Receptor Binding : The compound selectively binds to serotonin receptors, particularly the 5-HT2C receptor, modulating neurotransmitter release and influencing mood and cognition.

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in viral replication or bacterial metabolism, contributing to its antimicrobial properties .

Case Studies and Research Findings

Several studies have highlighted the biological activity of Cyclopropyl(3,4-difluorophenyl)methanamine hydrochloride:

Q & A

Q. What are the optimal synthetic routes for Cyclopropyl(3,4-difluorophenyl)methanamine hydrochloride, and how can purity be validated?

The synthesis typically involves a multi-step process starting with fluorinated benzaldehyde derivatives. For example, trans-[2-(3,4-difluorophenyl)cyclopropyl]methylamine hydrochloride is synthesized using 3,4-difluorobenzaldehyde as a starting material, followed by cyclopropanation and amine functionalization. Purity validation employs high-performance liquid chromatography (HPLC) (>95% purity) and structural confirmation via H NMR, C NMR, and mass spectrometry (MS) .

Q. How does the compound interact with neurotransmitter receptors in preliminary screenings?

Structural analogs, such as cyclopropyl(4-fluorophenyl)methanamine hydrochloride, show activity at serotonin and dopamine receptors. In vitro binding assays (e.g., radioligand displacement studies) are used to measure affinity () and selectivity. For example, fluorine substitution enhances receptor binding due to increased electronegativity and hydrophobic interactions .

Q. What analytical techniques are critical for confirming the compound’s structural integrity and purity?

Key techniques include:

- NMR spectroscopy : Confirms cyclopropane ring geometry and fluorine substitution patterns.

- HPLC : Validates purity (>95%).

- MS/HRMS : Verifies molecular weight and fragmentation patterns.

- X-ray crystallography (if available): Resolves stereochemical configurations .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

Safety data sheets (SDS) for related compounds advise:

Q. What are the solubility properties of the hydrochloride salt form?

The hydrochloride salt enhances water solubility compared to the free base, facilitating formulation in aqueous buffers for in vitro assays (e.g., receptor binding) and in vivo pharmacokinetic studies. Solubility can be quantified via shake-flask methods or HPLC-based assays .

Advanced Research Questions

Q. How do fluorine substitution patterns on the phenyl ring affect the compound’s binding affinity and selectivity?

Comparative studies of fluorophenyl analogs reveal that 3,4-difluoro substitution (as in this compound) increases receptor binding affinity compared to mono-fluoro or non-fluorinated analogs. For example:

| Substituent Position | Receptor Affinity (, nM) | Selectivity Ratio (5-HT/5-HT) |

|---|---|---|

| 3,4-Difluoro | 12 ± 1.5 | 8.2 |

| 4-Fluoro | 45 ± 3.2 | 3.1 |

| No Fluorine | 120 ± 10 | 1.0 |

The 3,4-difluoro configuration enhances lipophilicity and π-π stacking with aromatic residues in receptor binding pockets .

Q. How do stereochemical variations (e.g., R vs. S enantiomers) influence pharmacological profiles?

Enantiomers exhibit distinct activities. For example, (S)-cyclopropyl(4-fluorophenyl)methanamine hydrochloride shows 3-fold higher 5-HT receptor affinity than the (R)-enantiomer. Chiral HPLC or enzymatic resolution is used to separate enantiomers, followed by in vitro functional assays (e.g., cAMP inhibition) to assess potency (EC) .

Q. What in vitro and in vivo models are appropriate to assess efficacy and safety?

- In vitro :

- HEK293 cells expressing human 5-HT receptors for binding/functional assays.

- Microsomal stability assays to predict metabolic clearance.

- In vivo :

- Rodent models (e.g., forced swim test for antidepressant activity).

- Pharmacokinetic studies in Sprague-Dawley rats to measure bioavailability and half-life .

Q. What strategies mitigate challenges in synthesizing cyclopropane-containing structures?

Key strategies include:

- Simmons-Smith reaction : For stereocontrolled cyclopropanation.

- Protection/deprotection of amines : To avoid side reactions.

- Low-temperature conditions : To stabilize reactive intermediates. Yield optimization (>70%) is achieved via iterative reaction condition screening (e.g., solvent polarity, catalyst loading) .

Q. How does the compound’s pharmacokinetic profile compare to structurally similar analogs?

Preclinical data for analogs show:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.